molecular formula C5H8N2O2 B12568318 Acetamide, 2-isocyano-N-methoxy-N-methyl- CAS No. 163625-26-1

Acetamide, 2-isocyano-N-methoxy-N-methyl-

Cat. No.: B12568318
CAS No.: 163625-26-1
M. Wt: 128.13 g/mol
InChI Key: GRTDDRQLWZCWOY-UHFFFAOYSA-N
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Description

Acetamide, 2-isocyano-N-methoxy-N-methyl- is a chemical compound with a unique structure that includes an isocyano group, a methoxy group, and a methyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetamide, 2-isocyano-N-methoxy-N-methyl- typically involves the reaction of N-methoxy-N-methylacetamide with a suitable isocyanide reagent. One common method is the reaction of N-methoxy-N-methylacetamide with an isocyanide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for acetamide, 2-isocyano-N-methoxy-N-methyl- are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-isocyano-N-methoxy-N-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with acetamide, 2-isocyano-N-methoxy-N-methyl- include bases like triethylamine, nucleophiles such as amines, and electrophiles like aldehydes. Reaction conditions typically involve organic solvents and may require heating or cooling depending on the specific reaction .

Major Products

The major products formed from reactions involving acetamide, 2-isocyano-N-methoxy-N-methyl- depend on the type of reaction. For example, nucleophilic substitution reactions can yield substituted acetamides, while cycloaddition reactions can produce various heterocyclic compounds .

Scientific Research Applications

Acetamide, 2-isocyano-N-methoxy-N-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of acetamide, 2-isocyano-N-methoxy-N-methyl- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The isocyano group is particularly reactive and can form bonds with a variety of other chemical groups, facilitating the formation of new compounds. The methoxy and methyl groups can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, 2-isocyano-N-methoxy-N-methyl- is unique due to the presence of all three functional groups (isocyano, methoxy, and methyl) on the acetamide backbone.

Properties

CAS No.

163625-26-1

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

2-isocyano-N-methoxy-N-methylacetamide

InChI

InChI=1S/C5H8N2O2/c1-6-4-5(8)7(2)9-3/h4H2,2-3H3

InChI Key

GRTDDRQLWZCWOY-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C[N+]#[C-])OC

Origin of Product

United States

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